2,6-dibromo-7H-purine
Overview
Description
Scientific Research Applications
Anticancer Potential
Purine and pyrimidine heterocyclic compounds, such as 2,6-dibromo-7H-purine, have received attention recently due to their potential in targeting various cancers . The incorporation of purine and pyrimidine rings in synthesized derivatives has resulted in the development of potent anticancer molecules . These derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Radiotracer for PET
6-Bromo-7-[11C]methylpurine, a derivative of 2,6-dibromo-7H-purine, is a radiotracer for positron emission tomography (PET) used to measure multidrug resistance-associated protein 1 (MRP1) transport activity in different tissues . This can be particularly useful in the study of diseases like Alzheimer’s and chronic respiratory diseases .
Drug Design and Discovery
The structure of 2,6-dibromo-7H-purine allows for the design and discovery of new therapeutic strategies . By combining purine and pyrimidines with other heterocyclic compounds, many novel molecules that address the challenges of drug resistance have been developed .
Synthesis of Antitumor Agents
2,6,9-Trisubstituted purine derivatives, which can be synthesized from 2,6-dibromo-7H-purine, have been investigated for their potential role as antitumor agents . This highlights the compound’s importance in the development of new treatments for cancer .
Mechanism of Action
Target of Action
Purine derivatives are known to interact with various enzymes involved in purine metabolism . They can also act as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation .
Mode of Action
For instance, they can inhibit the activity of Aurora kinases, thereby interfering with cell cycle progression .
Biochemical Pathways
2,6-dibromo-7H-purine likely affects the purine metabolism pathway. Purine metabolism consists of de novo synthesis, catabolism, and salvage pathways . Disruptions in this pathway can lead to alterations in DNA and RNA synthesis, impacting cell proliferation and survival .
Pharmacokinetics
Purine derivatives are generally known to be lipophilic, allowing them to passively diffuse across cell membranes .
Result of Action
Related purine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that 2,6-dibromo-7H-purine may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of purine derivatives .
properties
IUPAC Name |
2,6-dibromo-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDNCJJFMAZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152519 | |
Record name | 2,6-Dibromo-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-7H-purine | |
CAS RN |
1196-41-4 | |
Record name | 2,6-Dibromo-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-1H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1196-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibromo-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMO-1H-PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498GW89H4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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